molecular formula C14H13NOS B13532056 3-Phenylmethoxybenzenecarbothioamide CAS No. 24723-35-1

3-Phenylmethoxybenzenecarbothioamide

Katalognummer: B13532056
CAS-Nummer: 24723-35-1
Molekulargewicht: 243.33 g/mol
InChI-Schlüssel: ODFBZXPEUCMTEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenylmethoxybenzenecarbothioamide is an organic compound with a complex structure that includes both aromatic and thioamide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylmethoxybenzenecarbothioamide typically involves the reaction of phenylmethoxybenzene with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This method can significantly reduce reaction times and improve yields. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenylmethoxybenzenecarbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-Phenylmethoxybenzenecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Phenylmethoxybenzenecarbothioamide involves its interaction with specific molecular targets. The thioamide group can form strong interactions with metal ions, which may be crucial for its biological activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing its binding to biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Phenylmethoxybenzamide: Similar structure but with an amide group instead of a thioamide group.

    3-Phenylmethoxybenzenesulfonamide: Contains a sulfonamide group instead of a thioamide group.

Uniqueness

3-Phenylmethoxybenzenecarbothioamide is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties. The thioamide group can engage in unique interactions with metal ions and other biological molecules, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

24723-35-1

Molekularformel

C14H13NOS

Molekulargewicht

243.33 g/mol

IUPAC-Name

3-phenylmethoxybenzenecarbothioamide

InChI

InChI=1S/C14H13NOS/c15-14(17)12-7-4-8-13(9-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,15,17)

InChI-Schlüssel

ODFBZXPEUCMTEH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.